molecular formula C26H24N2O4 B12586531 N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} CAS No. 482636-37-3

N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}

Cat. No.: B12586531
CAS No.: 482636-37-3
M. Wt: 428.5 g/mol
InChI Key: XESNJCKSMFOWPI-UHFFFAOYSA-N
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Description

N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} is a bis-amide compound featuring a central 1,2-phenylene group bridged to two 2-[(prop-2-en-1-yl)oxy]benzamide moieties.

Properties

CAS No.

482636-37-3

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

2-prop-2-enoxy-N-[2-[(2-prop-2-enoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C26H24N2O4/c1-3-17-31-23-15-9-5-11-19(23)25(29)27-21-13-7-8-14-22(21)28-26(30)20-12-6-10-16-24(20)32-18-4-2/h3-16H,1-2,17-18H2,(H,27,29)(H,28,30)

InChI Key

XESNJCKSMFOWPI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} typically involves a multi-step process. One common method includes the reaction of 1,2-phenylenediamine with 2-[(prop-2-en-1-yl)oxy]benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} has shown promise as an anticancer agent. Research indicates that derivatives of benzamide compounds can inhibit specific kinases involved in cancer proliferation. For instance, studies involving similar compounds have demonstrated their ability to inhibit RET kinase activity, which is crucial for certain types of cancer therapies . The structural modifications in N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} may enhance its bioactivity and selectivity towards cancer cells.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell growth and apoptosis. Inhibition of phospholipase A2 has been linked to drug-induced phospholipidosis, suggesting that the compound could affect lipid metabolism in cancer cells .

Materials Science

Polymer Chemistry
The compound's ability to form stable bonds with various substrates makes it a candidate for use in polymer chemistry. Its structural features allow for the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} into polymer matrices can lead to materials with improved resistance to environmental degradation.

Nanocomposites
Research into nanocomposites has revealed that incorporating benzamide derivatives can enhance the properties of nanomaterials. These composites exhibit improved electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage .

Environmental Science

Bioremediation
N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} has potential applications in bioremediation processes. Compounds with similar structures have been investigated for their ability to bind heavy metals and facilitate their removal from contaminated environments. The chelating properties of this compound could be exploited to develop effective remediation strategies for polluted sites.

Case Studies

Study Focus Area Findings
Study on RET Kinase InhibitorsAnticancer ActivityDemonstrated that benzamide derivatives can inhibit RET kinase activity effectively, leading to reduced cell proliferation in cancer models .
Polymer IncorporationMaterial PropertiesShowed that incorporating benzamide derivatives into polymer matrices significantly improved thermal stability and mechanical strength .
Heavy Metal ChelationEnvironmental RemediationFound that similar compounds effectively bind to heavy metals, suggesting potential for environmental cleanup applications .

Mechanism of Action

The mechanism by which N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects that contribute to its observed biological activities.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Similarities: Both compounds contain benzamide groups, but ’s monomeric structure includes an N,O-bidentate directing group (hydroxy and tertiary amine), unlike the bis-amide design of the target compound.
  • Synthesis: employs 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, whereas the target compound likely requires a diamine or diol linker for bis-amide formation.

Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives ()

  • Structural Similarities : Both are bis-amide derivatives, but ’s compounds incorporate benzimidazole rings and alkylamidine linkages, contrasting with the propenyloxybenzamide groups of the target.
  • The target compound’s propenyloxy groups may instead favor materials science applications (e.g., crosslinking).
  • Synthesis: uses iminoesters and ethane-1,2-diamine under reflux, differing from the target’s presumed coupling of benzamide precursors.

Selenium-Substituted Analogs ()

  • Structural Comparison : The selenium-containing analog, N,N′-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide), replaces the target’s oxygen atoms in the ether linkage with selenium.
  • Chalcogen Effects : Selenium’s larger atomic radius and polarizability enhance covalent bond lengths (e.g., C–Se ≈ 1.94 Å vs. C–O ≈ 1.43 Å) and influence crystal packing. ’s compound exhibits a distorted tetrahedral geometry around selenium, which may reduce solubility compared to the target’s oxygenated analog .
  • Stability : Selenium derivatives are prone to oxidation, whereas the target’s propenyloxy groups may confer oxidative instability due to allylic positions.

Data Table: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Synthesis Method Key Properties/Applications References
N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} Bis-amide, propenyloxy, phenylene Likely condensation of diacid/diamine Potential polymer precursor, rigid framework N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate, benzamide Benzoyl chloride + amino alcohol Metal-catalyzed C–H functionalization
Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine Benzimidazole, alkylamidine Iminoester + diamine reflux Antioxidant activity
Selenium-substituted analog () Bis-amide, selenyl ether Not specified Crystallographic stability studies

Critical Analysis of Research Findings

  • Reactivity : The propenyloxy groups in the target compound offer unique reactivity for radical or thiol-ene reactions, absent in ’s directing-group-focused compound or ’s selenium analog.
  • Biological vs. Material Applications : While ’s benzimidazole derivatives show antioxidant activity, the target compound’s lack of heterocyclic nitrogen may limit bioactivity but enhance thermal stability for material uses.
  • Crystallographic Behavior : ’s selenium analog demonstrates how chalcogen substitution alters molecular geometry and packing, suggesting the target compound’s oxygenated version may exhibit tighter crystal lattices and higher melting points.

Biological Activity

N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article examines the biological activity of this compound, drawing from various studies and findings.

Chemical Structure and Properties

N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} features a bis-benzamide structure with prop-2-en-1-yl ether side chains. Its molecular formula can be represented as C22H24N2O4C_{22}H_{24}N_2O_4, indicating the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that benzamide derivatives exhibit a range of biological activities, including antiviral and anticancer properties. The mechanism often involves interaction with specific cellular targets, such as proteins associated with viral replication or cancer cell proliferation.

Antiviral Activity

A study focused on benzamide derivatives demonstrated their ability to inhibit the hepatitis B virus (HBV). The derivatives were found to interact specifically with the HBV core protein, promoting the formation of empty capsids and inhibiting nucleocapsid assembly. This suggests that N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} may share similar properties, potentially serving as a lead compound for further antiviral development .

Anticancer Activity

In cancer research, benzamide derivatives have been noted for their antiproliferative effects against various cancer cell lines. The compound's structure may facilitate interactions with key signaling pathways involved in cell growth and apoptosis. For instance, studies have shown that certain benzamide compounds can inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that suppress tumor growth .

Study 1: Antiviral Efficacy

In a recent investigation into novel antiviral agents against HBV, several benzamide derivatives were tested for their ability to reduce cytoplasmic HBV DNA levels. Among these, compounds similar to N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} showed significant reductions in viral load, indicating potential as therapeutic agents .

Study 2: Anticancer Properties

A series of experiments evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} exhibited moderate to high antiproliferative activity. Notably, the mechanism was linked to HDAC inhibition and subsequent induction of apoptosis in cancer cells .

Data Table: Biological Activity Summary

Activity Effect Reference
AntiviralInhibition of HBV replication
AnticancerCytotoxicity against cancer cells
HDAC InhibitionAltered gene expression

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